molecular formula C17H22FNO B4018684 (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

Cat. No.: B4018684
M. Wt: 275.36 g/mol
InChI Key: XAWQABVNPUODMK-UHFFFAOYSA-N
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Description

The compound (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone (CAS: 510724-23-9) is a bicyclic ketone derivative with a molecular formula of C₁₇H₂₂NOF and a molecular weight of 275.361 g/mol . Its structure comprises a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core linked to a 4-fluorophenyl group via a methanone bridge. This compound belongs to a class of molecules designed for targeting neuroreceptors, particularly vasopressin V1a receptors, as evidenced by its structural analogs used in positron emission tomography (PET) imaging .

Properties

IUPAC Name

(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-16(2)8-14-9-17(3,10-16)11-19(14)15(20)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWQABVNPUODMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone, also known by its compound ID Y512-1654, is a complex organic molecule with potential biological applications. This compound features a unique bicyclic structure that may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.

The molecular characteristics of the compound are summarized as follows:

PropertyValue
Molecular Weight275.36 g/mol
Molecular FormulaC17H22FN
LogP3.511
Polar Surface Area16.57 Ų
Hydrogen Bond Acceptors2
InChI KeyXAWQABVNPUODMK-UHFFFAOYSA-N

The biological activity of (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The presence of the fluorophenyl group may enhance its binding affinity and selectivity towards certain molecular targets, potentially modulating their activity.

In Vitro Studies

Research has indicated that compounds with similar structural motifs exhibit various biological effects, including anti-inflammatory and analgesic properties. For instance, studies on related bicyclic compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

In Vivo Studies

In animal models, particularly in cholesterol-fed hamsters, related compounds have demonstrated efficacy in reducing serum cholesterol levels and liver cholesteryl esters . This suggests that (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone may possess lipid-lowering properties.

Case Study 1: Cholesterol Absorption Inhibition

A study focused on the structure-activity relationship (SAR) of azabicyclic compounds revealed that modifications in the phenyl group significantly influenced cholesterol absorption inhibition in hamster models. The compound demonstrated an effective dose (ED50) of 0.04 mg/kg/day for liver cholesteryl ester reduction .

Case Study 2: Analgesic Effects

Another investigation into the analgesic properties of similar bicyclic compounds indicated a notable reduction in pain responses in rodent models. The mechanism was attributed to the inhibition of prostaglandin synthesis via COX pathway modulation .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone, a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityReference
(4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan)Anti-inflammatory
(4-hydroxyphenyl)-2-azetidinoneCholesterol absorption inhibition
(4-fluorophenyl)-2-pyrrolidinoneAnalgesic effects

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential interactions with biological targets, making it relevant in drug discovery and development.

  • Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity. This is significant in designing drugs for conditions such as neurological disorders and pain management .

Neuropharmacology

Due to its azabicyclic structure, the compound is investigated for its effects on neurotransmitter systems.

  • Potential Uses :
    • Treatment of neurodegenerative diseases.
    • Modulation of cholinergic pathways which are crucial in cognitive functions.

Analgesic Properties

Studies indicate that compounds similar to (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone exhibit analgesic effects.

  • Case Studies :
    • Research has shown that derivatives can effectively reduce pain in animal models, suggesting a pathway for developing new analgesics .

Antidepressant Activity

The compound's interaction with serotonin receptors may provide avenues for antidepressant therapies.

  • Research Insights :
    • Investigations into its efficacy as an antidepressant have shown promising results in preclinical trials, indicating potential for treating mood disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Application/Notes Reference
Target Compound 4-fluorophenyl C₁₇H₂₂NOF 275.361 V1a receptor ligand (potential PET probe)
(4-Iodophenyl)-bicyclo derivative 4-iodophenyl C₁₇H₂₂NOI 383.27 Intermediate for radioligand synthesis
Compound 6a 3-hydroxy-4-(indol-3-yl) C₂₅H₂₇N₂O₂ 393.50 V1a ligand; synthetic yield: 84%
Compound 6b 2-fluoro-4-(indol-3-yl) C₂₅H₂₆FN₂O 395.49 V1a ligand; synthetic yield: 79.8%
Compound 8l 2-fluoro-4-(4-methylpyridin-3-yl) C₂₀H₂₄FN₂O 327.42 V1a ligand; synthetic yield: 82.4%
Phenyl-bicyclo analog Phenyl C₁₇H₂₃NO 257.37 Structural analog with unsubstituted aryl
GLP1R-targeting compound Methoxy-dihydrobenzoxazolyl C₂₃H₂₈N₂O₃ 380.49 Glucagon-like peptide 1 receptor ligand
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances stability and binding affinity compared to unsubstituted phenyl analogs (e.g., phenyl-bicyclo analog, MW 257.37 g/mol) . Fluorine’s electronegativity may improve receptor interaction via dipole effects. Bulkier Groups: Compounds like 6a and 6b incorporate indole moieties, increasing molecular weight (393–395 g/mol) and complexity. These modifications likely enhance selectivity for V1a receptors but may reduce blood-brain barrier permeability compared to the simpler target compound .
  • Pharmacological Applications :

    • The target compound and its iodophenyl analog are linked to V1a receptor imaging, leveraging fluorine/iodine for radiolabeling (e.g., ¹⁸F or ¹²³I isotopes) .
    • The GLP1R-targeting analog (MW 380.49 g/mol) demonstrates the bicyclo core’s versatility in addressing diverse receptors through tailored substituents .

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group balances lipophilicity (logP ~4.6 for related compounds) , aiding membrane permeability while avoiding excessive hydrophobicity.
  • Hydrogen Bonding: The azabicyclo core’s tertiary amine may participate in weak hydrogen bonding, but the absence of strong donors (e.g., -OH or -NH in 6a) limits this interaction in the target compound .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing (4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone?

  • Methodological Answer : The synthesis typically involves: (i) Formation of the azabicyclo[3.2.1]octane core via cyclization under high-pressure reactors to stabilize strained intermediates . (ii) Introduction of the 4-fluorophenyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, using catalysts like AlCl₃ in anhydrous dichloromethane . (iii) Methylation at the 1,3,3-positions using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include temperature control (0–60°C), solvent polarity, and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bicyclic framework integrity and substituent positions (e.g., 4-fluorophenyl coupling patterns) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can reaction conditions be optimized to overcome synthetic challenges in forming the bicyclic framework?

  • Methodological Answer :
  • Pressure Modulation : High-pressure reactors (5–10 bar) enhance cyclization efficiency by reducing energy barriers for strained bicyclic intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) stabilize transition states during cyclization .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate key steps like acylation .

Q. What experimental designs are recommended for studying interactions between this compound and biological targets (e.g., GPCRs, kinases)?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., serotonin receptors) based on the compound’s fluorophenyl and azabicyclo motifs .
  • In Vitro Assays : Competitive binding assays (radioligand displacement) with HEK293 cells expressing target receptors .
  • Dose-Response Curves : IC₅₀ determination using fluorescence polarization or TR-FRET assays .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Orthogonal Validation : Cross-validate activity using multiple assay formats (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Standardized Conditions : Control variables like cell line passage number, buffer pH, and temperature during assays .
  • Metabolite Screening : LC-MS to rule out interference from degradation products .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with target receptors (e.g., fluorophenyl group in hydrophobic pockets) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Partial Least Squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.